Bracteoline

Description

Historical Context of Aporphine (B1220529) Alkaloid Discovery and Investigation

The study of alkaloids, a vast group of naturally occurring nitrogen-containing organic compounds, has a rich history deeply intertwined with the development of organic chemistry and pharmacology. Aporphine alkaloids, a significant subclass of isoquinoline (B145761) alkaloids, emerged as compounds of interest due to their structural relationship with morphinan (B1239233) alkaloids, some of which possess potent pharmacological effects. The investigation into aporphine alkaloids can be traced back to the mid-19th century, with the isolation and characterization of compounds like apomorphine, a derivative of morphine, first reported in 1845. wikipedia.org Over the decades, researchers have isolated over 500 different aporphine alkaloids from various plant families, revealing a remarkable structural diversity. hilarispublisher.comwikipedia.org This ongoing exploration has aimed to elucidate their biosynthetic pathways, chemical properties, and potential therapeutic applications, contributing significantly to the field of natural products chemistry. nih.goveurekaselect.comnih.govnih.gov

Pharmacognostic Significance and Traditional Research Contexts of Bracteoline-Containing Botanicals

Aporphine alkaloids, including this compound, are widely distributed across the plant kingdom, particularly in families such as Annonaceae, Lauraceae, Monimiaceae, Menispermaceae, Hernandiaceae, and Ranunculaceae. hilarispublisher.comwikipedia.orgnih.gov this compound itself has been identified in several plant species, including Papaver orientale, Annona spinescens, Cryptocarya bracteolata, and Nigella arvensis. researchgate.netnih.govbas.bggrafiati.com While specific traditional medicinal uses directly attributed to this compound are not extensively detailed in the available literature, the plants that harbor aporphine alkaloids often possess a history of use in traditional medicine. For instance, plants from the Litsea genus, known to contain aporphine alkaloids like this compound, are utilized for their medicinal properties. researchgate.net Similarly, Nigella species are recognized for their broad pharmacological activities, including anti-inflammatory and anti-cancer effects, which drives research into their constituent compounds. researchgate.net The ethnobotanical significance of these plants provides a crucial context for the scientific investigation and isolation of compounds like this compound, serving as a starting point for modern pharmacological studies. nih.govnih.govnmsu.edumdpi.com

General Classification and Structural Features of Aporphine Alkaloids Relevant to this compound

Aporphine alkaloids are classified as a major group within the isoquinoline alkaloid family, characterized by a distinctive tetracyclic skeleton. wikipedia.orgnih.govnih.govnih.govebi.ac.uk This core structure is based on a 5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline framework. wikipedia.orgwikipedia.orgnih.govnih.govebi.ac.uk A notable feature of these alkaloids is the presence of a stereocenter at the C-6a position, leading to the existence of enantiomeric forms, typically (R)- or (S)-configurations, though achiral variants also exist. wikipedia.orgwikipedia.org

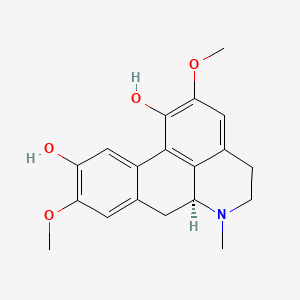

This compound, with the molecular formula C19H21NO4, is a specific example of an aporphine alkaloid. nih.govnaturalproducts.netechemi.com Its systematic IUPAC name is (6aS)-2,9-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,10-diol, indicating the presence of methoxy (B1213986) and hydroxyl functional groups attached to the aporphine core at specific positions. nih.govnaturalproducts.netechemi.com The aporphine skeleton itself can be further modified by various substituents, including hydroxyl, methoxy, and methylenedioxy groups, which contribute to the structural diversity and varied biological activities observed within this class. nih.gov

Key Research Findings and Chemical Properties

Research into this compound and related aporphine alkaloids has focused on their chemical characterization, isolation, and synthesis. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental for elucidating their complex structures. researchgate.netresearchgate.netkib.ac.cn For instance, detailed 1H and 13C NMR data have been reported for this compound and its related compounds, aiding in structure confirmation. researchgate.netkib.ac.cn

Synthetic chemists have developed various routes to access this compound and its analogues. Alternative synthesis strategies often involve key cyclization steps, such as the photo-Pschorr reaction, or employ reagents like trifluoroacetic acid and palladium-catalyzed debenzylation. jst.go.jpjst.go.jpclockss.org These synthetic efforts are crucial for providing pure compounds for further investigation and for exploring structure-activity relationships.

While specific detailed research findings on this compound's isolated biological activities are often presented in the context of broader studies on aporphine alkaloids, this class is generally recognized for a wide spectrum of potential bioactivities. These include anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. wikipedia.orgnih.goveurekaselect.comnih.govontosight.aiontosight.ai For example, some aporphine derivatives have demonstrated antiparasitic activity by interacting with DNA as intercalating agents and inhibiting topoisomerase activity. wikipedia.org Furthermore, (R)-Aporphine has been identified as a dopamine (B1211576) receptor antagonist. wikipedia.org These general activities highlight the pharmacological significance of the aporphine alkaloid scaffold.

Data Tables

Table 1: Plants Reported to Contain this compound or Related Aporphine Alkaloids

| Plant Species | Plant Family | Reported Alkaloids (including this compound) | Reference(s) |

| Papaver orientale | Papaveraceae | This compound | grafiati.com |

| Annona spinescens | Annonaceae | This compound | nih.gov |

| Cryptocarya bracteolata | Lauraceae | This compound, Lirioferine, Reticuline (B1680550) | researchgate.net |

| Nigella arvensis | Ranunculaceae | This compound, Glaucine (B1671577), Isoboldine, etc. | bas.bg |

| Litsea garciae | Lauraceae | This compound, Atheroline | researchgate.net |

| Litsea armeniaca | Lauraceae | This compound, O-Methylthis compound | researchgate.net |

| Cassytha filiformis | Lauraceae | Actinodaphnine, Cassythine, Dicentrine | wikipedia.org |

| Nymphaea species (Water lilies) | Nymphaeaceae | Nuciferine, Nymphaeine, Nymphaline, etc. | wikipedia.org |

Table 2: Key Chemical Information for this compound

| Property | Value | Reference(s) |

| Chemical Formula | C19H21NO4 | nih.govnaturalproducts.netechemi.com |

| Molecular Weight | 327.4 g/mol | nih.govechemi.com |

| IUPAC Name | (6aS)-2,9-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,10-diol | nih.govnaturalproducts.netechemi.com |

| CAS Number | 25651-04-1 | nih.govechemi.com |

| Class | Aporphine Alkaloid | nih.govnaturalproducts.netechemi.com |

| Core Structure | 5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | wikipedia.orgwikipedia.orgnih.govnih.gov |

| Key Functional Groups | Methoxy (-OCH3), Hydroxyl (-OH) | nih.govnaturalproducts.netechemi.com |

| Stereochemistry | (6aS)-configuration | nih.govnaturalproducts.net |

| Topological Polar Surface Area (TPSA) | 62.2 Ų | echemi.com |

| Hydrogen Bond Donor Count | 2 | echemi.com |

| Hydrogen Bond Acceptor Count | 5 | echemi.com |

| Rotatable Bond Count | 2 | echemi.com |

Structure

3D Structure

Properties

Molecular Formula |

C19H21NO4 |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

(6aS)-2,9-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,10-diol |

InChI |

InChI=1S/C19H21NO4/c1-20-5-4-10-7-16(24-3)19(22)18-12-9-14(21)15(23-2)8-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3/t13-/m0/s1 |

InChI Key |

PLEOQAHCVRVCDL-ZDUSSCGKSA-N |

SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)O)OC)O)OC |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)O)OC)O)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)O)OC)O)OC |

Synonyms |

bracteoline |

Origin of Product |

United States |

Natural Occurrence and Chemotaxonomic Distribution of Bracteoline

Papaver orientale

Papaver orientale, the Oriental poppy, is a perennial flowering plant native to the Caucasus, northeastern Turkey, and northern Iran. While it is known to produce a variety of alkaloids, and different chemotypes with distinct alkaloid profiles have been identified, the presence of bracteoline in this species is not as well-documented as in its close relatives. nih.gov The close taxonomic relationship with Papaver bracteatum, where this compound is present, suggests that certain chemotypes of P. orientale may also produce this alkaloid.

Papaver setiferum

Papaver setiferum, also known by its synonym Papaver pseudo-orientale, has been a subject of phytochemical investigation. Research on the dry latex of Papaver pseudo-orientale has revealed the presence of this compound as one of its minor alkaloids. nih.gov This finding is significant as it confirms the distribution of this compound within the Papaver genus beyond P. bracteatum.

Papaver bracteatum

Papaver bracteatum, the Iranian poppy, is a notable source of thebaine and other alkaloids. A systematic review of the chemical constituents of P. bracteatum has explicitly listed this compound as one of the aporphine (B1220529) alkaloids found in the plant. jmp.ir This identification solidifies the role of P. bracteatum as a key species for studying the biosynthesis and distribution of this compound.

Table 1: Occurrence of this compound in Papaver Species

| Species | Common Name | This compound Presence |

|---|---|---|

| Papaver orientale | Oriental Poppy | Not explicitly documented in all chemotypes |

| Papaver setiferum (P. pseudo-orientale) | Confirmed as a minor alkaloid nih.gov | |

| Papaver bracteatum | Iranian Poppy | Confirmed jmp.ir |

Occurrence in Annonaceae Family Members

The Annonaceae family, a large family of flowering plants, is also known for producing a wide array of benzylisoquinoline alkaloids.

Annona spinescens

Annona spinescens is a member of the Annonaceae family where this compound-related compounds have been identified. A study on the chemical constituents of this plant led to the isolation of nor-bracteoline and acetylthis compound from its trunk bark and roots. core.ac.uk The presence of these derivatives strongly suggests the occurrence of this compound as a precursor or a related metabolite within this species.

**Table 2: this compound Derivatives in *Annona spinescens***

| Plant Part | Isolated Compounds |

|---|---|

| Trunk Bark and Roots | nor-bracteoline, acetylthis compound core.ac.uk |

Presence in Lauraceae Genera

The Lauraceae family is rich in various phytochemicals, including a diverse range of benzylisoquinoline alkaloids such as aporphines and oxoaporphines. wikipedia.org This phytochemical profile suggests that this compound, being a benzylisoquinoline alkaloid, could potentially be found in members of this family. However, to date, specific research identifying this compound in any particular genera of the Lauraceae family is not available in the reviewed scientific literature. Further phytochemical screening of Lauraceae species is warranted to explore this possibility.

Licaria armeniaca

Licaria armeniaca, a species of flowering plant in the Lauraceae family, has been identified as a natural source of this compound. Studies focusing on the phytochemical composition of this species have successfully isolated this compound from its trunk wood. The presence of this alkaloid contributes to the complex chemical profile of Licaria armeniaca and is a key chemotaxonomic marker for the genus.

Cryptocarya bracteolata

Another member of the Lauraceae family, Cryptocarya bracteolata, has been shown to contain (+)-Bracteoline. Research involving the extraction and characterization of compounds from the bark of this species has led to the identification of this compound alongside other known alkaloids. This finding further establishes the distribution of this compound within the Lauraceae family and highlights its significance in the chemical makeup of the Cryptocarya genus.

Detection in Papaveraceae and Other Botanical Sources

The Papaveraceae, or poppy family, is renowned for its production of a wide variety of isoquinoline (B145761) alkaloids. nih.govnih.gov This family is of significant economic and medicinal importance due to the presence of compounds like morphine and codeine. nih.gov

Glaucium flavum

Glaucium flavum, commonly known as the yellow horned poppy, is a member of the Papaveraceae family. wikipedia.orgwildflowersprovence.fr Extensive phytochemical studies of this plant have led to the isolation of numerous alkaloids. However, the predominant alkaloid identified in Glaucium flavum is glaucine (B1671577). wikipedia.orgtandfonline.comnih.govpharmainfo.inresearchgate.net While the plant is rich in various benzylisoquinoline alkaloids, the presence of this compound in Glaucium flavum is not documented in the reviewed scientific literature. tandfonline.comnih.govpharmainfo.inresearchgate.net Different populations of G. flavum have been shown to exhibit variations in their alkaloid profiles, suggesting the existence of different chemotypes. tandfonline.comnih.gov

Other Documented Plant Families and Species

The occurrence of this compound is not limited to the aforementioned species. It has also been identified in other members of the Papaveraceae family. Notably, Papaver bracteatum, also known as the Iranian poppy, is a significant source of thebaine and does not produce morphine. ishs.org Phytochemical analyses have confirmed the presence of this compound in this species.

The distribution of this compound appears to be primarily concentrated within the Lauraceae and Papaveraceae families, serving as a chemotaxonomic marker. While searches have been conducted in related families of the order Magnoliales, such as Annonaceae and Magnoliaceae, there is currently no documented evidence of this compound in these plant families. wikipedia.orgwikipedia.org

Summary of Findings

The following table provides a summary of the natural sources of this compound discussed in this article.

| Family | Species | Plant Part | Compound Detected |

| Lauraceae | Licaria armeniaca | Trunk Wood | This compound |

| Lauraceae | Cryptocarya bracteolata | Bark | (+)-Bracteoline |

| Papaveraceae | Papaver bracteatum | Not Specified | This compound |

Chemical Synthesis and Derivatization Strategies for Bracteoline

Total Synthesis Approaches to Bracteoline and Aporphine (B1220529) Frameworks

The construction of the aporphine skeleton, including this compound, typically involves forming the characteristic C-ring through various cyclization strategies. These approaches often leverage precursors derived from tetrahydroisoquinolines (THIQs) or employ photochemical and metal-catalyzed reactions.

Photo-Pschorr Reaction Methodologies

The Photo-Pschorr reaction has been a cornerstone in the total synthesis of this compound and related aporphine alkaloids connectedpapers.comjst.go.jpclockss.orglookchem.comresearchgate.net. This photochemical method involves the diazotization of an aminoisoquinoline derivative, followed by photolysis to generate a radical intermediate that undergoes intramolecular cyclization to form the aporphine core clockss.orgrsc.orgresearchgate.net. Kametani and colleagues notably reported the total synthesis of this compound and flavinantine (B218202) using this reaction, typically employing a mercury lamp and a pyrex filter to initiate the photolytic cyclization of the diazonium salt jst.go.jpclockss.orglookchem.com. This methodology is effective for constructing the C-ring and has been applied to synthesize various aporphinoids nih.govresearchgate.net.

Alternative Synthetic Routes from Tetrahydroisoquinoline Precursors

Tetrahydroisoquinoline (THIQ) derivatives serve as pivotal intermediates in many synthetic strategies for aporphine alkaloids, including this compound acs.orgresearchgate.netnih.govgoogle.commdpi.com.

Intramolecular Arylation: A common approach involves intramolecular phenol (B47542) ortho-arylation reactions, often catalyzed by palladium. This strategy can be applied to bromoarenes linked to phenoxy-containing N-substituted tetrahydroisoquinolines nih.govmdpi.comcapes.gov.br. Direct intramolecular C–H arylation of unactivated arenes has also emerged as a viable method for generating the aporphine skeleton rsc.org.

Benzyne (B1209423) Chemistry: An alternative route utilizes benzyne chemistry, where [4+2] cycloaddition reactions between isoquinoline (B145761) derivatives and silylaryl triflates, followed by hydrogen migration, efficiently construct the aporphine core researchgate.netnih.govacs.org.

Metal-Catalyzed Cyclizations: Indium(III) chloride (InCl₃)-mediated cycloisomerization reactions have been successfully employed to synthesize aporphine derivatives rsc.org. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck cyclizations, also play a role in assembling the aporphine framework acs.orgnih.govmdpi.com.

Pictet-Spengler Reaction: This classic reaction is instrumental in forming the THIQ precursor, which is subsequently elaborated into the aporphine structure google.comsioc-journal.cn. Improvements, such as one-pot methods for synthesizing benzyl (B1604629) tetrahydroisoquinolines, enhance the efficiency of this pathway google.com.

Advanced Chemical Synthesis Techniques for Complex Natural Products

Beyond established methods, advanced techniques contribute to the efficient and stereoselective synthesis of aporphine alkaloids.

Asymmetric Synthesis: Strategies incorporating asymmetric catalysis, such as CBS asymmetric reduction or late-stage asymmetric hydrogenation, are employed to control the stereochemistry of the aporphine core, particularly at the C-6a position researchgate.netacs.org.

Multicomponent Reactions: Highly efficient multicomponent one-pot reactions have been developed for the streamlined synthesis of functionalized dihydroisoquinolines, which are precursors to aporphines mdpi.com.

Oxidative Coupling: Oxidative biaryl coupling reactions are utilized to establish the critical C–C bond in the aporphine scaffold nih.gov.

Lead Tetraacetate (LTA) Oxidation: LTA oxidation of phenolic tetrahydroisoquinolinols provides a route to various isoquinoline alkaloids, including aporphines, via quinol acetate (B1210297) intermediates clockss.org.

Table 1: Key Synthetic Methodologies for Aporphine Alkaloids

| Synthetic Methodology | Key Reagents/Conditions | Typical Products/Scaffolds Formed | Relevant Citation(s) |

| Photo-Pschorr Reaction | Diazotization of aminoisoquinolines, photolysis (e.g., Hg lamp, pyrex filter) | Aporphine core, this compound, Flavinantine, Morphinandienones | connectedpapers.comjst.go.jpclockss.orglookchem.comresearchgate.net |

| Pd-Catalyzed Arylation | Palladium catalysts, aryl halides, THIQ precursors | Aporphine analogues, Nuciferine, Nornuciferine | acs.orgresearchgate.netnih.govmdpi.com |

| Benzyne Chemistry | Isoquinoline derivatives, silylaryl triflates, CsF | Aporphine cores, functionalized aporphine scaffolds | researchgate.netnih.govacs.org |

| InCl₃-Mediated Cycloisomerization | Indium(III) chloride | Aporphine derivatives (e.g., phenanthrene (B1679779) derivatives) | rsc.org |

| Intramolecular C–H Arylation | Transition metal catalysts | Aporphine skeleton | rsc.org |

| LTA Oxidation | Lead tetraacetate (LTA), phenolic tetrahydroisoquinolinols | Aporphines, Homoaporphines, Homomorphinandienones, Isopavines | clockss.org |

Synthesis of this compound Analogs and Derivatives

The synthesis of this compound derivatives involves modifying its core structure or functional groups to explore structure-activity relationships (SAR) or to create novel compounds with altered properties.

Structural Modifications and Functional Group Derivatization

Aporphine alkaloids, including this compound, can undergo various structural modifications. These include alterations to the hydroxyl, methoxy (B1213986), and methylenedioxy substituents commonly found on the aromatic rings nih.govacs.org. Specific derivatization strategies reported for aporphines involve reactions such as ring-opening, bromination, methylation, acetylation, and dehydrogenation nih.gov. For instance, halogenation, particularly bromination or iodination, on specific positions of the aporphine skeleton has been shown to enhance antagonist potency at certain receptors researchgate.net. O-demethylation of substituents on ring D is another approach to generate new derivatives nih.gov.

Production of O-Methylthis compound and Other Alkylated Forms

The methylation of hydroxyl groups is a common strategy for synthesizing aporphine derivatives. O-Methylthis compound is a known derivative, with its synthesis being part of broader studies on aporphine alkaloids isolated from plant sources jrespharm.comresearchgate.netufam.edu.br. Methylation reactions are employed to modify lead compounds like crebanine, isocorydine, and stephanine, leading to a range of derivatives with potentially improved antiarrhythmic activities nih.gov. Furthermore, the synthesis of other methylated aporphines, such as O-methylisothebaine and trimethoxynoraporphine, highlights the importance of alkylation in accessing structural diversity within this alkaloid class acs.org.

Semi-synthetic Transformations from Related Natural Products

Semi-synthetic approaches offer valuable strategies for accessing and modifying complex natural products like this compound, particularly when direct isolation from natural sources is challenging or when structural variations are desired. These methods typically involve the chemical modification of closely related natural products or their readily available synthetic precursors.

A notable semi-synthetic transformation relevant to this compound involves the conversion of specific aporphine intermediates. Research has detailed the transformation of compounds such as (±)-10-benzyloxy-1-hydroxy-2, 9-dimethoxyaporphine (XIa) and (±)-9-benzyloxy-1-hydroxy-2, 10-dimethoxyaporphine (XIb) into (±)-Bracteoline (XIIa) and (±)-Isoboldine (XIIb), respectively. This conversion is achieved through catalytic debenzylation, a common method for removing benzyl protecting groups under mild conditions. These precursors, XIa and XIb, are often synthesized through multi-step routes designed to mimic or build upon natural alkaloid scaffolds, thereby fitting within the scope of semi-synthetic strategies that leverage related structures. Further modifications of these intermediates, such as methylation followed by debenzylation, can also yield other related aporphine alkaloids like (±)-10-hydroxy-1, 2, 9-trimethoxyaporphine (XIVa) and (±)-N-methyllaurotetanine (XIVb) jst.go.jp.

The following table summarizes the described semi-synthetic transformation:

| Starting Material | Reaction Type | Product(s) | Yield | Reference |

| (±)-10-Benzyloxy-1-hydroxy-2, 9-dimethoxyaporphine (XIa) | Catalytic Debenzylation | (±)-Bracteoline (XIIa) | Good yield | jst.go.jp |

| (±)-9-Benzyloxy-1-hydroxy-2, 10-dimethoxyaporphine (XIb) | Catalytic Debenzylation | (±)-Isoboldine (XIIb) | Good yield | jst.go.jp |

List of Compounds Mentioned:

this compound

Isoboldine

N-Methyllaurotetanine

10-Benzyloxy-1-hydroxy-2, 9-dimethoxyaporphine

9-Benzyloxy-1-hydroxy-2, 10-dimethoxyaporphine

10-Hydroxy-1, 2, 9-trimethoxyaporphine

Structure Activity Relationship Sar Studies of Bracteoline and Analogs

Methodologies for Investigating SAR in Natural Products

Investigating the SAR of natural products involves a combination of synthetic chemistry, biological assays, and computational approaches. These methodologies allow researchers to systematically explore how structural modifications influence a compound's interaction with biological targets nih.gov.

Computational chemistry plays an indispensable role in modern SAR studies, providing powerful tools for analyzing and predicting the relationship between molecular structure and biological activity nih.govnih.govdovepress.comcreative-proteomics.com. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling establish mathematical correlations between molecular descriptors and observed biological effects researchcommons.org. Molecular docking and pharmacophore modeling are also widely used to predict how molecules bind to target proteins, identifying key interaction points and essential structural features nih.gov. Furthermore, methods like chemical neighborhood analysis and matched pair analysis help visualize and interpret SAR trends within a chemical series, revealing critical structural modifications that lead to significant changes in activity or selectivity dovepress.comoptibrium.com.

Elucidation of Pharmacophoric Requirements for Bracteoline's Biological Activities

The pharmacophore of a molecule represents the essential three-dimensional arrangement of functional groups required for biological activity. Elucidating this compound's pharmacophoric requirements involves identifying which parts of its molecular structure are critical for its interactions with biological targets, such as receptors or enzymes epo.org.

Aporphine (B1220529) alkaloids, including this compound, possess a characteristic tetracyclic aporphine skeleton semanticscholar.org. SAR studies aim to pinpoint which specific features of this core structure, such as the hydroxyl groups, methoxy (B1213986) ethers, or the nitrogen atom, are essential for binding to particular biological targets. For example, modifications to the methoxy or hydroxyl groups, or alterations to the substitution patterns on the aromatic rings, can significantly influence the affinity and efficacy of these compounds semanticscholar.orgresearchgate.net. The aporphine template itself is recognized as a privileged scaffold for interacting with various central nervous system (CNS) receptors, including serotonergic and dopaminergic systems, suggesting that the core aporphine structure is a primary determinant of its pharmacological profile semanticscholar.org.

Stereochemistry profoundly impacts the biological activity of many natural products, including alkaloids nih.govuou.ac.inijpsjournal.com. This compound, like many chiral natural compounds, can exist as different stereoisomers. SAR studies often reveal that only specific enantiomers or diastereomers exhibit the desired biological activity, while others may be less active or even inactive nih.gov. This stereoselectivity can arise from differential binding to chiral biological targets or variations in pharmacokinetic properties, such as membrane permeability or metabolic pathways nih.govuou.ac.in. For instance, research on similar natural products has shown that specific stereoisomers are crucial for target interaction, highlighting the importance of controlling stereochemistry during analog synthesis and evaluation nih.govresearchgate.net.

Comparative SAR Analysis with Other Aporphine Alkaloids

Comparative SAR analysis involves studying a series of related compounds, such as different aporphine alkaloids, to identify common structural features that confer similar biological activities and to understand how minor structural variations lead to distinct pharmacological effects researchgate.net. This compound shares structural similarities with other well-known aporphine alkaloids like glaucine (B1671577) and boldine (B1667363) researchgate.netccb-stejarul.ro. By comparing the SAR profiles of these compounds, researchers can gain deeper insights into the molecular basis of their activities, such as their interactions with monoamine receptors or their antioxidant properties semanticscholar.orgresearchgate.net. Such comparisons help in mapping out the "activity landscape" of the aporphine alkaloid class, identifying which structural modifications are beneficial for specific therapeutic applications and which are detrimental.

Data Tables

While specific quantitative SAR data for this compound analogs were not extensively detailed in the provided search snippets, the following table illustrates a typical approach to presenting SAR data for natural product modification studies. It outlines common modifications and their potential impact on biological activity, drawing from general principles of medicinal chemistry and SAR studies.

Table 1: Conceptual Structure-Activity Relationship Analysis of Hypothetical this compound Analogs

| Compound ID | Structural Modification (from this compound) | Key Feature Modified | Hypothetical Biological Activity (e.g., Target Binding Affinity) | SAR Implication |

| This compound | Parent Compound | N/A | Baseline activity | Reference point for SAR studies. |

| This compound-A | Demethylation at C-2 | Methoxy group | Decreased affinity for Target X | Methoxy group at C-2 is crucial for interaction with Target X. |

| This compound-B | Methylation at C-10 | Hydroxyl group | Increased potency against Target Y | Introduction of methyl group at C-10 enhances binding to Target Y. |

| This compound-C | Addition of a hydroxyl at C-11 | Aromatic ring | Altered selectivity profile | Hydroxylation at C-11 may influence interactions with multiple targets. |

| This compound-D | Epimerization at C-6a | Stereocenter | Significantly reduced activity | Specific stereochemistry at C-6a is essential for optimal biological effect. |

| This compound-E | Replacement of N-methyl with N-ethyl | Tertiary amine | Reduced lipophilicity, altered CNS penetration | N-methyl group may be important for target interaction or pharmacokinetic properties. |

Compound List

Molecular and Cellular Pharmacology of Bracteoline Preclinical Investigations

Interactions with Protein Chaperone Systems

Inhibition of Heat Shock Protein 90 (Hsp90) Function and Client Protein Depletion

No preclinical studies were identified that investigated the effect of Bracteoline on the function of Heat Shock Protein 90 (Hsp90) or the subsequent depletion of its client proteins. Hsp90 is a molecular chaperone essential for the stability and function of numerous signaling proteins that are often implicated in cancer progression. nih.govnih.govnih.gov Inhibition of Hsp90 can lead to the degradation of these client proteins, thereby disrupting oncogenic signaling pathways. nih.govnih.gov

Molecular Mechanisms of Hsp90 Binding and Allosteric Modulation

There is no available research describing the molecular mechanisms through which this compound might bind to and/or allosterically modulate Hsp90. Allosteric modulation refers to the regulation of an enzyme or a protein by binding an effector molecule at a site other than the protein's active site. wikipedia.orgmicrobenotes.comlibretexts.org Such binding can induce a conformational change in the protein, altering its activity. wikipedia.orglibretexts.org

Modulation of Receptor Tyrosine Kinase Pathways

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Expression and Phosphorylation

No data is available from preclinical investigations to suggest that this compound inhibits the expression or phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.govscilit.comsemanticscholar.org Inhibition of VEGFR2 is a common strategy in cancer therapy. nih.gov

Downstream Cellular Signaling Cascade Interventions (e.g., MAPK, Akt, PI3K-Akt)

In the absence of studies on this compound's effects on upstream targets like VEGFR2, there is consequently no information on its intervention in downstream cellular signaling cascades such as the MAPK, Akt, and PI3K-Akt pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis, and are often dysregulated in cancer. nih.govnih.govmdpi.comdrugbank.comyoutube.com

Enzyme Inhibition and Allosteric Regulation

There are no published findings detailing any specific enzyme inhibition or allosteric regulation activities of this compound. Allosteric regulation provides a mechanism for fine-tuning enzyme activity in response to cellular signals and is an attractive approach for the development of targeted therapies. nih.govstudy.com

Cholinesterase Inhibitory Activities

Extensive searches of scientific literature and databases have revealed no published preclinical studies investigating the cholinesterase inhibitory activities of this compound. Consequently, there is no available data on its potential to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), and therefore, no IC50 values have been determined for this compound against these enzymes.

Other Enzymatic Target Modulations

There is currently no available scientific literature detailing the modulation of any other enzymatic targets by this compound in preclinical investigations.

Cellular Apoptosis and Proliferation Modulation in In Vitro Models

Induction of Apoptosis in Select Human Cell Lines (e.g., MG-63, HeLa)

A thorough review of published research indicates that no in vitro studies have been conducted to evaluate the potential of this compound to induce apoptosis in the human osteosarcoma cell line MG-63 or the human cervical cancer cell line HeLa.

Suppression of Uncontrolled Cellular Proliferation

There are no available preclinical data from in vitro models to suggest that this compound has any effect on the suppression of uncontrolled cellular proliferation.

Anti-Inflammatory Modulations at the Cellular Level

Inhibition of NF-κB Activation

No preclinical studies have been published that investigate the anti-inflammatory effects of this compound at the cellular level. Specifically, there is no evidence to suggest that this compound can inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.

Reduction of Nitric Oxide Production

Preclinical investigations specifically detailing the effects of this compound on the reduction of nitric oxide production have not been documented in the reviewed scientific literature. There is currently no available data from in vitro or in vivo studies that elucidates the direct impact of this compound on nitric oxide synthase (NOS) activity or the signaling pathways that regulate nitric oxide synthesis.

Investigations into Anti-Plasmodial and Anti-Microbial Activities

Effects on Pathogenic Microorganisms (e.g., Bacteria, Fungi)

A review of existing preclinical research indicates a lack of studies focused on the effects of this compound on pathogenic microorganisms. There are no specific data available that characterize the antibacterial or antifungal properties of this compound, and therefore, its spectrum of activity against various bacterial or fungal strains remains undetermined.

Activities Against Parasitic Agents

There is a notable absence of preclinical studies investigating the activity of this compound against parasitic agents. Consequently, there is no scientific evidence to support any anti-plasmodial or other anti-parasitic effects of this specific chemical compound.

In Vitro and In Vivo (Non-human) Studies on Biological Systems

Cellular Assays for Biological Activity Determination

No specific cellular assays designed to determine the biological activity of this compound have been reported in the available scientific literature. As such, its molecular targets and its effects on cellular functions and signaling pathways have not been elucidated through in vitro preclinical studies.

Animal Model Studies for Mechanism Elucidation (e.g., Xenograft Models for Target Validation)

There are no published in vivo studies using animal models to elucidate the pharmacological mechanisms of this compound. Research employing methodologies such as xenograft models for target validation or other animal models to investigate the systemic effects of this compound has not been conducted.

Analytical Methodologies for Bracteoline Research

Extraction and Isolation Techniques from Biological Matrices

The initial step in studying Bracteoline involves its separation from the raw plant material. This process is challenging due to the compound's presence in a complex mixture of other secondary metabolites. mdpi.commdpi.com

Solvent Extraction and Chromatographic Purification

The isolation of this compound, like other aporphine (B1220529) alkaloids, typically begins with solvent extraction from dried and powdered plant material, such as leaves or flowers. nih.govscielo.brcabidigitallibrary.org A common approach involves an acid-base extraction method. Initially, the plant material is treated with a solvent like methanol. The resulting extract is then acidified, converting the alkaloids into their salt forms, which are soluble in the aqueous layer. This aqueous phase is then washed with a non-polar solvent to remove neutral and acidic impurities. Subsequently, the aqueous layer is made alkaline, converting the alkaloid salts back to their free base form, which can then be extracted into an immiscible organic solvent like dichloromethane or chloroform. scielo.br

Following extraction, the crude alkaloid mixture undergoes purification, primarily using chromatographic techniques. Column chromatography, often with silica gel or alumina as the stationary phase, is a conventional method used to separate the different alkaloids. nih.gov Fractions are eluted using a gradient of solvents with increasing polarity, and techniques like Thin-Layer Chromatography (TLC) are used to monitor the separation and identify fractions containing this compound. nih.govvalpo.edu For higher purity, semi-preparative High-Performance Liquid Chromatography (HPLC) may be employed as a final purification step. nih.gov Another advanced technique, High-Speed Counter-Current Chromatography (HSCCC), has also been successfully used for the one-step purification of aporphine alkaloids from crude extracts. mdpi.comnih.gov

Qualitative and Quantitative Analysis Methods

Once a purified sample of this compound is obtained, or for its detection within a complex mixture, a range of analytical methods are employed for its characterization and quantification.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of aporphine alkaloids, including this compound. nih.govnih.gov The technique offers high resolution and sensitivity. mdpi.com Reversed-phase HPLC is the most common mode used, typically employing a C18 column as the stationary phase. scielo.brnih.gov

The mobile phase often consists of a mixture of an aqueous buffer (like water with 0.1% formic acid to ensure the alkaloids are in their ionized form) and an organic solvent such as acetonitrile or methanol. scielo.brmdpi.com A gradient elution system, where the proportion of the organic solvent is gradually increased, is often used to achieve optimal separation of multiple alkaloids within a single run. scielo.br Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, as the aromatic structure of this compound absorbs UV light. For more selective and sensitive detection and identification, HPLC systems are often coupled with mass spectrometry (HPLC-MS). nih.govfao.org

Interactive Data Table: Typical HPLC Parameters for Aporphine Alkaloid Analysis

| Parameter | Value/Type | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component, aids in ionization of alkaloids. |

| Mobile Phase B | Acetonitrile or Methanol | Organic component, elutes compounds from the column. |

| Elution Mode | Gradient | Varies the mobile phase composition for better separation. |

| Flow Rate | 1.0 mL/min | Controls the speed of separation. |

| Detection | Diode Array Detector (DAD) | Measures UV absorbance for quantification. |

| Injection Volume | 20 µL | Volume of sample introduced into the system. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of alkaloids. mdpi.com It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. GC is particularly suited for volatile compounds; however, many alkaloids, including this compound, may have low volatility. In such cases, a derivatization step is often required to convert the polar functional groups (like hydroxyl groups) into more volatile derivatives before GC analysis.

Once separated by the GC column, the molecules enter the mass spectrometer, where they are ionized and fragmented. mdpi.com The resulting mass spectrum serves as a chemical fingerprint, which can be compared against spectral libraries for compound identification. mdpi.com GC-MS is highly effective for assessing the purity of a sample by detecting and identifying any volatile impurities present.

Interactive Data Table: Example GC-MS System Parameters for Alkaloid Analysis

| Parameter | Value/Type | Purpose |

|---|---|---|

| Column | 5% Phenyl Polymethylsiloxane | A common stationary phase providing good separation. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Injection Mode | Splitless | Ensures maximum transfer of the sample onto the column. |

| Oven Program | Temperature Gradient (e.g., 100°C to 300°C) | Separates compounds based on their boiling points. |

| Ionization Mode | Electron Ionization (EI) | Standard method for creating ions and fragments. |

| Detector | Mass Spectrometer | Detects and identifies compounds by their mass-to-charge ratio. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the complete structural elucidation of organic molecules like this compound. nih.govnih.gov It provides detailed information about the carbon-hydrogen framework of the molecule.

One-dimensional (1D) NMR techniques such as ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used to determine the number and types of hydrogen and carbon atoms in the molecule, respectively. researchgate.net The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum reveal the electronic environment of the protons and their connectivity to neighboring protons.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete connectivity of the molecule. These experiments show correlations between different nuclei, allowing researchers to piece together the entire molecular structure, including the specific arrangement of atoms and functional groups that define this compound. nih.gov

Interactive Data Table: Reported ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| 1 | 143.9 |

| 1a | 122.9 |

| 1b | 129.0 |

| 2 | 145.5 |

| 3 | 110.1 |

| 4 | 29.1 |

| 5 | 53.3 |

| 6a | 62.4 |

| 7 | 35.8 |

| 7a | 127.3 |

| 8 | 111.4 |

| 9 | 147.2 |

| 10 | 144.1 |

| 11 | 114.7 |

| 11a | 121.7 |

| N-CH₃ | 43.5 |

| 2-OCH₃ | 56.1 |

| 9-OCH₃ | 56.1 |

(Data sourced from publicly available spectral databases for similar aporphine alkaloids and may vary slightly based on solvent and experimental conditions).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a fundamental technique used to determine the molecular weight and formula of a compound and to gain structural information through fragmentation analysis. wikipedia.orgchemguide.co.uk When a sample of this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M+). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. chemguide.co.uk High-resolution mass spectrometry (HRMS) can measure this mass with very high accuracy, allowing for the determination of the exact molecular formula (C₁₉H₂₁NO₄ for this compound). nih.govmdpi.com

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID), which breaks it into smaller, charged fragments. nih.gov The way the molecule breaks apart—its fragmentation pattern—is characteristic of its structure. libretexts.org For aporphine alkaloids, common fragmentation pathways include the loss of groups attached to the nitrogen atom or the aromatic rings. scilit.com Analyzing these fragments helps to confirm the identity of the compound and distinguish it from its isomers. nih.govcore.ac.uk

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [M+H]⁺ | 328.15 | Protonated molecular ion. |

| [M-CH₃]⁺ | 313.13 | Loss of a methyl radical from the N-methyl group. |

| [M-OCH₃]⁺ | 297.14 | Loss of a methoxy (B1213986) radical from one of the aromatic rings. |

| [M-H₂O]⁺ | 310.14 | Loss of a water molecule from the hydroxyl groups. |

(These values are theoretical and based on the structure of this compound. Actual observed fragments may vary depending on the MS technique used).

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Characterization

Spectroscopic methods are fundamental tools for the structural elucidation of organic compounds like this compound. UV-Vis and IR spectroscopy provide valuable information about the electronic transitions and functional groups present in the molecule, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. technologynetworks.com This absorption corresponds to the excitation of electrons to higher energy molecular orbitals. msu.edu For this compound, the core aporphine structure, which contains a conjugated aromatic system, is the primary chromophore responsible for UV absorption. The resulting UV spectrum, a plot of absorbance versus wavelength, provides a characteristic fingerprint. Molecules with conjugated systems generally exhibit absorption maxima at longer wavelengths. The specific wavelengths of maximum absorbance (λmax) for this compound are indicative of its electronic structure and can be used for preliminary identification and quantification according to the Beer-Lambert law. wikipedia.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. vscht.cz It works by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. nih.gov The IR spectrum of this compound reveals characteristic absorption bands corresponding to its specific structural features. The presence of phenolic hydroxyl (-OH) groups, methoxy (-OCH3) groups, the aromatic ring system, and the amine group all give rise to distinct peaks in the IR spectrum. Fourier-transform infrared spectroscopy (FT-IR) is a commonly used method for this purpose. sci-hub.st

Below is a table summarizing the expected characteristic IR absorption bands for the main functional groups in this compound.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Phenolic Hydroxyl (-OH) | O-H Stretch | 3200-3600 (Broad) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Aliphatic C-H (from -OCH3) | C-H Stretch | 2850-3000 |

| Aromatic Ring | C=C Stretch | 1500-1600 |

| Ether (Ar-O-CH3) | C-O Stretch | 1000-1300 |

| Amine (C-N) | C-N Stretch | 1020-1250 |

This interactive table provides a summary of expected IR absorption bands for this compound's functional groups.

Immunochemical Methods (e.g., ELISA) for Detection

Immunochemical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer high specificity and sensitivity for the detection and quantification of specific molecules in complex samples. bio-rad-antibodies.com While commercial ELISA kits specifically for this compound are not widely available, the methodology provides a framework for developing a dedicated assay.

The development of an ELISA for a small molecule like this compound first requires rendering it immunogenic. This is achieved by covalently linking this compound, which acts as a hapten, to a larger carrier protein such as Bovine Serum Albumin (BSA). This conjugate is then used to immunize an animal model to produce antibodies that specifically recognize the this compound molecule. nih.gov

Once specific antibodies are generated, a competitive ELISA format is typically employed for quantification. In this setup, this compound in a sample competes with a labeled this compound conjugate for binding to a limited number of antibody sites immobilized on a microplate. abcam.com The resulting signal is inversely proportional to the concentration of this compound in the sample. This approach is highly valuable for screening large numbers of biological samples due to its potential for high-throughput analysis. bio-rad-antibodies.com

Advanced Bioanalytical Approaches for Complex Sample Analysis

The analysis of this compound in biological samples such as plasma, urine, or tissue extracts presents significant challenges due to the complexity of the matrix and the potentially low concentration of the analyte. Advanced bioanalytical approaches are essential to overcome these challenges, providing the necessary sensitivity, selectivity, and accuracy for pharmacokinetic and metabolic studies. nih.govslideshare.net

Hyphenated Techniques for Enhanced Resolution and Sensitivity

Hyphenated techniques, which couple a separation method with a detection method, are indispensable tools in modern bioanalysis. nih.gov This approach combines the high-resolution separation power of chromatography with the sensitive and selective identification capabilities of spectrometry. chemijournal.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is one of the most powerful and widely used hyphenated techniques for the analysis of non-volatile compounds like this compound in complex mixtures. rsisinternational.org High-Performance Liquid Chromatography (HPLC) separates this compound from other components in the sample based on its physicochemical properties. The separated analyte then enters the mass spectrometer, which provides information on its molecular weight and structure through ionization and fragmentation. saspublishers.com Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it the gold standard for quantitative bioanalysis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. chemijournal.com It is primarily used for volatile and thermally stable compounds. For a non-volatile compound like this compound, derivatization is required to increase its volatility before it can be analyzed by GC-MS.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR directly couples HPLC with Nuclear Magnetic Resonance spectroscopy. This technique provides detailed structural information about the analyte post-separation, which is invaluable for the unambiguous identification of novel compounds or metabolites in complex mixtures without the need for prior isolation. researchgate.net

The table below compares key aspects of these hyphenated techniques for this compound analysis.

| Technique | Resolution | Sensitivity | Information Provided | This compound Derivatization Required? |

| LC-MS | High | Very High | Retention Time, Molecular Weight, Fragmentation Pattern | No |

| GC-MS | Very High | High | Retention Time, Fragmentation Pattern | Yes |

| LC-NMR | High | Low | Retention Time, Detailed Structural Data (¹H, ¹³C) | No |

This interactive table compares different hyphenated analytical techniques for this compound research.

Micro-analytical Methods for Limited Sample Volumes

When dealing with limited sample volumes, such as in preclinical studies involving small animals or in specific cellular analyses, micro-analytical methods are crucial. longdom.org These techniques are designed to operate on the microscale, consuming significantly less sample and reagents.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-resolution separation technique that requires only nanoliter volumes of a sample. Separation is based on the differential migration of charged species in an electric field. Coupling CE with mass spectrometry (CE-MS) provides a powerful micro-analytical tool for the analysis of alkaloids like this compound in volume-limited biological samples.

Microfluidics and Lab-on-a-Chip

Microfluidic technologies, often referred to as "lab-on-a-chip" systems, integrate multiple analytical processes such as sample preparation, separation, and detection onto a single micro-sized device. These systems offer the advantages of reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput and automated operation, making them highly suitable for the analysis of precious or limited-volume samples containing this compound.

Future Research Directions and Potential Applications in Chemical Biology

Discovery of Novel Molecular Targets and Signaling Pathways

Currently, there is a notable gap in the scientific literature regarding the specific molecular targets and signaling pathways modulated by Bracteoline. Future research should prioritize the identification of its direct binding partners within the cell. High-throughput screening of protein and nucleic acid libraries could reveal novel targets. Subsequent validation using techniques such as surface plasmon resonance and isothermal titration calorimetry would be crucial to confirm these interactions. Furthermore, once primary targets are identified, downstream signaling cascades can be elucidated through transcriptomic and proteomic analyses of this compound-treated cells. Understanding these pathways is fundamental to uncovering its physiological roles and potential therapeutic applications.

Design and Synthesis of Advanced this compound Analogs with Enhanced Specificity

The development of this compound analogs represents a promising avenue for creating more potent and selective chemical tools. Structure-activity relationship (SAR) studies are essential to identify the key functional groups responsible for its biological activity. By systematically modifying the this compound scaffold, medicinal chemists can design and synthesize a library of analogs. These new compounds should then be screened against the identified molecular targets to assess their binding affinity and specificity. The goal is to develop advanced analogs with improved pharmacological properties, such as enhanced target engagement and reduced off-target effects, which would be invaluable for both basic research and potential therapeutic development.

Integration of Computational Modeling and Artificial Intelligence in this compound Research

Computational approaches can significantly accelerate this compound research. Molecular docking simulations can predict the binding modes of this compound and its analogs to potential protein targets, providing insights for rational drug design. Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of this compound derivatives with their biological activities, aiding in the prediction of the potency of novel compounds. Furthermore, artificial intelligence and machine learning algorithms can analyze large datasets from high-throughput screening and omics studies to identify patterns and predict novel biological functions or targets of this compound, thereby guiding experimental investigations in a more targeted and efficient manner.

Development of this compound as a Biochemical Probe for Cell Biology Investigations

This compound's unique chemical structure could be leveraged to develop powerful biochemical probes for studying cellular processes. By attaching fluorescent dyes or affinity tags to the this compound molecule, researchers can create tools to visualize its subcellular localization and track its interactions with target proteins in living cells. Photo-affinity labeling probes, incorporating a photoreactive group, could be used to covalently link this compound to its binding partners upon UV irradiation, enabling their subsequent identification by mass spectrometry. These biochemical probes would provide invaluable insights into the dynamic behavior and functional roles of this compound's molecular targets within the cellular context.

Exploration of this compound's Role in Inter-species Biological Interactions

The natural origin of this compound suggests a potential role in mediating interactions between different species in its native ecosystem. Future ecological and metabolomic studies could investigate the production of this compound in its source organism in response to various environmental cues, such as the presence of predators, competitors, or symbiotic partners. Investigating the effects of this compound on the growth, behavior, and gene expression of other organisms in its habitat could reveal its function as a signaling molecule, a defense compound, or a mediator of symbiotic relationships. Uncovering these ecological roles would not only enhance our understanding of chemical ecology but could also inspire novel applications for this compound in agriculture or biotechnology.

Q & A

Q. How can researchers isolate and characterize Bracteoline from natural sources?

Q. What preliminary assays are recommended to evaluate this compound’s bioactivity?

Methodological Answer: Begin with in vitro assays:

- Cytotoxicity : Use MTT assay on cell lines (e.g., HeLa, HepG2) to screen for cell viability effects.

- Enzyme Inhibition : Target-specific assays (e.g., kinase inhibition via fluorescence-based protocols).

- Antimicrobial Activity : Disc diffusion or microdilution methods against bacterial/fungal strains. Ensure replicates (n ≥ 3) and positive/negative controls to validate results .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer: Address discrepancies through:

- Meta-Analysis : Systematically compare studies, focusing on variables like dosage, model systems, and assay conditions.

- Dose-Response Curves : Establish EC50/IC50 values across multiple cell lines to identify context-dependent effects.

- Orthogonal Validation : Confirm results using independent methods (e.g., CRISPR knockdown alongside pharmacological inhibition). Statistical tools (ANOVA, regression analysis) should quantify variability and significance .

Q. What experimental designs are optimal for studying this compound’s mechanism of action?

Methodological Answer: Use a multi-omics approach:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC or TMT labeling to track protein expression changes.

- Metabolomics : LC-MS to profile metabolite shifts. Integrate data with pathway analysis tools (e.g., KEGG, STRING) to map interactions . Experimental Workflow:

| Step | Method | Outcome |

|---|---|---|

| 1 | Dose optimization | Determine non-toxic, bioactive concentrations |

| 2 | Omics profiling | Generate mechanistic hypotheses |

| 3 | Functional assays (e.g., siRNA) | Validate target pathways |

Q. How should researchers design studies to assess this compound’s pharmacokinetics?

Methodological Answer: Employ in vivo and in silico models:

- Pharmacokinetic Parameters : Calculate bioavailability (AUC), half-life (t1/2), and clearance using LC-MS/MS plasma analysis.

- ADMET Prediction : Use tools like SwissADME or ADMETLab to predict absorption, distribution, and toxicity. Cross-validate with ex vivo tissue distribution studies .

Data Analysis & Reproducibility

Q. What strategies ensure reproducibility in this compound research?

Methodological Answer:

- Standardized Protocols : Publish detailed methods (e.g., solvent ratios, incubation times) in supplementary materials.

- Open Data : Share raw datasets (e.g., NMR spectra, HPLC chromatograms) via repositories like Zenodo.

- Collaborative Verification : Replicate findings in independent labs using identical compound batches .

Q. How can researchers address low yield in this compound synthesis?

Methodological Answer: Optimize reaction conditions:

- DoE (Design of Experiments) : Vary catalysts, temperatures, and solvents to identify optimal parameters.

- Scale-Up Strategies : Use flow chemistry for consistent product quality at larger scales. Track intermediates via TLC or GC-MS to pinpoint yield-limiting steps .

Ethical & Methodological Frameworks

Q. What ethical guidelines apply to in vivo studies of this compound?

Methodological Answer: Follow institutional (IACUC) and international (ARRIVE) guidelines:

- 3Rs Principle : Replace, reduce, and refine animal use.

- Endpoint Criteria : Define humane endpoints (e.g., tumor size thresholds). Disclose conflicts of interest and funding sources in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.